2-Chlorocetirizine
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Description
2-Chlorocetirizine is a chemical compound with the molecular formula C21H25ClN2O3 . It is a derivative of cetirizine, a second-generation antihistamine .
Molecular Structure Analysis
The molecular structure of 2-Chlorocetirizine consists of 21 carbon atoms, 25 hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms . The average mass is 388.888 Da and the monoisotopic mass is 388.155365 Da .Scientific Research Applications
Analytical Method Development
Researchers utilize “2-Chlorocetirizine” in developing and validating analytical methods such as high-performance liquid chromatography (HPLC). These methods are crucial for the determination of cetirizine and its impurities in both raw materials and finished products .
Pharmacokinetic Studies
This compound can be used in pharmacokinetic studies to understand the metabolism and excretion of cetirizine. By tracking the presence of “2-Chlorocetirizine”, scientists can gain insights into the drug’s metabolic pathways and its potential metabolites .
Stability Testing
“2-Chlorocetirizine” serves as an important marker in stability testing, where it’s used to assess the degradation of cetirizine under various storage conditions. This helps in determining the shelf life and proper storage requirements for cetirizine-containing medications .
Toxicological Research
In toxicology, “2-Chlorocetirizine” is used to study the potential toxic effects of cetirizine impurities. It aids in evaluating the safety profile of cetirizine and understanding the implications of its long-term use .
Regulatory Compliance
Regulatory agencies require the identification and quantification of impurities like “2-Chlorocetirizine” in pharmaceutical products. Its use is essential for compliance with pharmacopeial standards and for obtaining marketing authorization for cetirizine-based drugs .
Drug Design and Development
As an impurity of cetirizine, “2-Chlorocetirizine” can be studied to improve the drug design process. Understanding its structure and properties may lead to the development of new antihistamines with enhanced efficacy and reduced side effects .
Environmental Impact Studies
The environmental impact of pharmaceuticals is an emerging field of study. “2-Chlorocetirizine” can be monitored in environmental samples to assess the ecological risks associated with the disposal and degradation of cetirizine in the environment .
properties
IUPAC Name |
2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWZYEYIOPBLEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocetirizine | |
CAS RN |
83881-59-8 |
Source
|
Record name | 2-Chlorocetirizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(4-((2-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROCETIRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG59P89YF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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